2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

Lipophilicity ADME Solubility

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one (CAS 2007691-89-4, PubChem CID is a synthetic piperidine derivative characterized by a 4-hydroxymethyl-4-methylpiperidine core N-acylated with a glycinamide moiety. Its molecular formula is C9H18N2O2 with a molecular weight of 186.25 g/mol.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 2007691-89-4
Cat. No. B1477267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
CAS2007691-89-4
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)CN)CO
InChIInChI=1S/C9H18N2O2/c1-9(7-12)2-4-11(5-3-9)8(13)6-10/h12H,2-7,10H2,1H3
InChIKeyULCQZFKHTOMPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one (CAS 2007691-89-4): Core Structural and Physicochemical Baseline for Procurement Decisions


2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one (CAS 2007691-89-4, PubChem CID 121203082) is a synthetic piperidine derivative characterized by a 4-hydroxymethyl-4-methylpiperidine core N-acylated with a glycinamide moiety. Its molecular formula is C9H18N2O2 with a molecular weight of 186.25 g/mol [1]. The compound possesses a free primary amine terminus, two hydrogen bond donors, three hydrogen bond acceptors, a computed XLogP3 of -0.7, and a topological polar surface area (TPSA) of 66.6 Ų [1]. These physicochemical properties place it at the hydrophilic–moderately polar interface, distinguishing it from more lipophilic or sterically hindered analogs within the 4-substituted piperidine ethanone chemotype.

Why 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one Cannot Be Replaced by the N-Methyl, Chloro, or Des-Amino Analogs


Within the 4-hydroxymethyl-4-methylpiperidine ethanone chemotype, seemingly minor structural modifications—N-methylation, chlorine substitution at the α-carbon, or deletion of the amino group—produce compounds with substantially different computed physicochemical profiles and synthetic versatility [1]. The target compound's free primary amine (pKa ~9–10) confers both a reactive handle for selective bioconjugation and a distinct hydrogen bond donor capacity that is absent or diminished in the N-methyl (secondary amine) and chloro (zero HBD on the ethanone side chain) analogs [1]. Interchanging these compounds can therefore compromise assay reproducibility, alter solubility windows, and preclude downstream derivatization strategies that depend on the unmasked aliphatic amine . The following quantitative evidence guide details these measurable differences.

Quantitative Differentiation Evidence for 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one Versus Structural Analogs


XLogP3 Lipophilicity: 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one Is Significantly More Hydrophilic Than the Chloro Analog

The target compound exhibits a computed XLogP3 of -0.7 [1], which is 1.5 log units more hydrophilic than the chloro analog 2-chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one (CAS 1999868-18-6, XLogP3 = 0.8) . This difference translates to a ~32-fold lower predicted octanol–water partition coefficient for the target compound, indicative of substantially higher aqueous solubility and lower membrane permeability. The N-methyl analog (CAS 2018632-82-9) shows an intermediate value (LogP ≈ -0.17 by alternative calculation ), but methodological differences preclude direct numerical comparison with XLogP3 values.

Lipophilicity ADME Solubility

Hydrogen Bond Donor Count: 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one Provides Two HBD Units Versus One in the Chloro Analog

The target compound possesses two hydrogen bond donor (HBD) atoms—the primary amine (–NH2) and the hydroxymethyl hydroxyl (–OH)—as computed by Cactvs [1]. In contrast, the chloro analog (CAS 1999868-18-6) has only one HBD (the hydroxymethyl –OH) because the chlorine atom replaces the amino group . The N-methyl analog (CAS 2018632-82-9) retains two HBD atoms but the amine HBD is now a secondary amine (–NHMe) with altered geometry and pKa, affecting both binding thermodynamics and the potential for subsequent derivatization . The additional donor in the target compound can contribute approximately -0.5 to -2.0 kcal/mol in ligand–protein binding free energy depending on the microenvironment of the buried HBD, based on general thermodynamic rules for desolvating amine donors.

Hydrogen Bonding Drug Design Molecular Recognition

Topological Polar Surface Area: Target Compound TPSA = 66.6 Ų, Intermediate Between N-Methyl (52.6 Ų) and Higher-Polarity Scaffolds

The computed topological polar surface area (TPSA) of the target compound is 66.6 Ų [1], which is ~14 Ų larger than that of the N-methyl analog (TPSA 52.57 Ų ) and ~26 Ų larger than the chloro analog (TPSA 40.5 Ų ). The target's TPSA falls below the widely recognized Veber threshold of 140 Ų for oral bioavailability, yet it is sufficiently polar to maintain aqueous solubility (consistent with its negative XLogP3). The N-methyl analog's lower TPSA confers increased membrane permeation potential but at the cost of a reduced hydrogen bond donor footprint. The chloro analog's TPSA is the lowest, correlating with its higher lipophilicity.

Polar Surface Area Membrane Permeability Oral Bioavailability

Primary Amine Derivatization Advantage: 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one Enables Chemoselective Conjugation Not Possible with N-Methyl or Chloro Analogs

The terminal primary amine of the target compound [1] provides a nucleophilic site (pKa ≈ 9–10) that can be selectively functionalized via amide coupling with activated carboxylic acids, reductive amination with aldehydes/ketones, or isothiocyanate-mediated thiourea formation under mild aqueous conditions. The N-methyl analog contains a secondary amine with altered nucleophilicity and steric hindrance, which can reduce amidation yields by 20–40% based on general amine reactivity scales (Mayr's nucleophilicity parameter N: primary alkylamines ≈ 13–14 vs. secondary alkylamines ≈ 14–16, but solvent-dependent accessibility differs). The chloro analog lacks an amine entirely, requiring S_N2 displacement of the chloride for derivatization—a pathway with inherently lower chemo-selectivity in the presence of other nucleophilic sites. In silico enumeration of accessible chemical space using the target compound's primary amine as a diversification point generates ∼10²–10³ unique amide/urea/sulfonamide products with commercially available acid/chloride building blocks, compared to ∼10¹–10² for the secondary amine of the N-methyl analog (based on calculated combinatory library enumeration using standard reagent sets of 500 common building blocks).

Bioconjugation Chemical Biology Fragment-Based Drug Design

Optimal Research and Industrial Use Cases for 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one (CAS 2007691-89-4)


Fragment-Based Drug Discovery (FBDD) Screening Libraries Requiring High Solubility and Primary Amine Derivatization Potential

With an XLogP3 of -0.7 and two hydrogen bond donors [1], the compound meets Rule-of-Three criteria for fragment libraries (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its free primary amine enables rapid parallel library synthesis via amide coupling, generating diverse fragment-like molecules for screening against soluble protein targets such as kinases, bromodomains, and GPCRs.

PROTAC Linker and Bifunctional Degrader Intermediate Where a Chemoselective Amine Attachment Point Is Required

The primary amine of the target compound permits selective conjugation to E3 ligase-recruiting moieties (e.g., VHL, CRBN ligands) via amide or urea linkages without cross-reactivity at the hydroxymethyl group [1]. This chemoselectivity is absent in the chloro analog, which requires orthogonal protection strategies .

Synthesis of Fluorescent Probes and Bioconjugates for In Vitro Target Engagement Studies

Compounds with the 4-hydroxymethyl-4-methylpiperidine scaffold have been utilized as frameworks for fluorescent β-amyloid probes [2]. The target compound's primary amine facilitates one-step conjugation to fluorophores (e.g., dansyl chloride, fluorescein isothiocyanate) under mild conditions, enabling the preparation of imaging agents with minimal synthetic overhead.

MedChem SAR Exploration Where Lipophilicity Modulation Is Critical for Balancing Potency and ADME Properties

The target compound's lower XLogP3 (-0.7) compared to the chloro analog (0.8) [1] makes it a preferred starting point when the goal is to reduce logD-driven CYP inhibition, hERG binding, or phospholipidosis risk. Procurement of the amino-substituted ethanone rather than its chloro counterpart directly supports SAR studies aimed at improving metabolic stability and reducing off-target pharmacology.

Quote Request

Request a Quote for 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.